molecular formula C8H17N3S B14730960 Heptanal, thiosemicarbazone CAS No. 5351-79-1

Heptanal, thiosemicarbazone

Cat. No.: B14730960
CAS No.: 5351-79-1
M. Wt: 187.31 g/mol
InChI Key: IYQJJMCEAOEWJO-YFHOEESVSA-N
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Description

Heptanal, thiosemicarbazone is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities. Thiosemicarbazones are synthesized by the reaction of thiosemicarbazide with aldehydes or ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanal, thiosemicarbazone is typically synthesized through the condensation reaction between heptanal and thiosemicarbazide. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Heptanal+ThiosemicarbazideHeptanal, Thiosemicarbazone+Water\text{Heptanal} + \text{Thiosemicarbazide} \rightarrow \text{this compound} + \text{Water} Heptanal+Thiosemicarbazide→Heptanal, Thiosemicarbazone+Water

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, scaled up for industrial use. This involves the use of larger reactors, controlled temperatures, and optimized reaction times to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Heptanal, thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which heptanal, thiosemicarbazone exerts its effects involves several molecular targets and pathways:

    Anticancer Activity: The compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS), which leads to oxidative stress and cell death.

    Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

Comparison with Similar Compounds

Heptanal, thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:

    Benzaldehyde thiosemicarbazone: Known for its potent antiviral activity.

    Acetone thiosemicarbazone: Exhibits strong antibacterial properties.

    Pyridine-2-carboxaldehyde thiosemicarbazone: Noted for its anticancer activity.

Uniqueness: this compound stands out due to its balanced profile of anticancer, antimicrobial, and antiviral activities. Its ability to form stable metal complexes also makes it unique among thiosemicarbazone derivatives .

Properties

CAS No.

5351-79-1

Molecular Formula

C8H17N3S

Molecular Weight

187.31 g/mol

IUPAC Name

[(Z)-heptylideneamino]thiourea

InChI

InChI=1S/C8H17N3S/c1-2-3-4-5-6-7-10-11-8(9)12/h7H,2-6H2,1H3,(H3,9,11,12)/b10-7-

InChI Key

IYQJJMCEAOEWJO-YFHOEESVSA-N

Isomeric SMILES

CCCCCC/C=N\NC(=S)N

Canonical SMILES

CCCCCCC=NNC(=S)N

Origin of Product

United States

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